molecular formula C24H35N3O2 B079157 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea CAS No. 13349-37-6

1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea

Cat. No. B079157
CAS RN: 13349-37-6
M. Wt: 397.6 g/mol
InChI Key: DZBUMGLHZJALAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea, also known as A-317491, is a small molecule antagonist of the P2X3 receptor. P2X3 receptor is a subtype of ATP-gated ion channels, which plays an essential role in nociceptive signaling. A-317491 is a potent and selective antagonist of P2X3 receptors, which has been extensively studied for its potential therapeutic applications in pain management.

Mechanism Of Action

1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea is a selective antagonist of the P2X3 receptor, which blocks the ATP-induced activation of the receptor. The P2X3 receptor is expressed in sensory neurons, and its activation by ATP leads to the influx of cations, including calcium, which depolarizes the neuron and triggers nociceptive signaling. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea blocks the P2X3 receptor-mediated nociceptive signaling by preventing the influx of cations, thereby reducing pain.
Biochemical and Physiological Effects:
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been shown to have a selective and potent inhibitory effect on the P2X3 receptor. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been shown to reduce pain in animal models of inflammatory and neuropathic pain, suggesting its potential therapeutic applications in pain management. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has also been shown to reduce the frequency and intensity of migraine attacks in animal models, indicating its potential use in the treatment of migraine.

Advantages And Limitations For Lab Experiments

1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has several advantages for lab experiments, including its selectivity and potency as a P2X3 receptor antagonist. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been extensively studied and optimized for its synthesis, making it readily available for research purposes. However, 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has some limitations, including its potential off-target effects, which may interfere with the interpretation of experimental results. Further studies are needed to fully understand the potential off-target effects of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea.

Future Directions

There are several future directions for the study of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea. One potential direction is the development of more selective and potent P2X3 receptor antagonists with fewer off-target effects. Another direction is the study of the mechanisms of action of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea and its potential interactions with other signaling pathways involved in nociceptive signaling. Further studies are also needed to determine the potential therapeutic applications of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea in pain management and migraine treatment.

Synthesis Methods

The synthesis of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea involves several steps, starting from commercially available starting materials. The first step involves the reaction of 1-naphthylacetic acid with isopropylamine to form the corresponding amide. The amide is then reacted with 3-(dimethylamino)propyl chloride to form the intermediate, which is further reacted with propyl isocyanate to form the final product, 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea. The synthesis of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been extensively studied for its potential therapeutic applications in pain management. The P2X3 receptor is expressed in sensory neurons, and its activation is involved in nociceptive signaling. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been shown to block the P2X3 receptor-mediated nociceptive signaling and reduce pain in animal models of inflammatory and neuropathic pain. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has also been studied for its potential use in the treatment of migraine, as the P2X3 receptor is involved in the pathophysiology of migraine.

properties

CAS RN

13349-37-6

Product Name

1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea

Molecular Formula

C24H35N3O2

Molecular Weight

397.6 g/mol

IUPAC Name

5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-yl-N-(propylcarbamoyl)pentanamide

InChI

InChI=1S/C24H35N3O2/c1-6-16-25-23(29)26-22(28)24(18(2)3,15-10-17-27(4)5)21-14-9-12-19-11-7-8-13-20(19)21/h7-9,11-14,18H,6,10,15-17H2,1-5H3,(H2,25,26,28,29)

InChI Key

DZBUMGLHZJALAE-UHFFFAOYSA-N

SMILES

CCCNC(=O)NC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C

Canonical SMILES

CCCNC(=O)NC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C

synonyms

1-[5-(Dimethylamino)-2-isopropyl-2-(1-naphtyl)valeryl]-3-propylurea

Origin of Product

United States

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